

Technical Guide: Chemical Properties and Applications of Boc-Pip-butyn

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Compound of Interest

Compound Name: *Boc-Pip-butyn*

Cat. No.: *B8068568*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Pip-butyn, chemically known as tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate, is a valuable bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring protected by a tert-butoxycarbonyl (Boc) group and a terminal alkyne functional group. This unique combination of a saturated N-heterocycle and a reactive alkyne makes it a versatile building block for the synthesis of complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. The Boc protecting group ensures stability and allows for selective deprotection under acidic conditions, while the terminal alkyne is amenable to a variety of coupling reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Boc-Pip-butyn**.

Chemical Properties

The chemical properties of **Boc-Pip-butyn** are summarized in the table below.

Property	Value	Reference
CAS Number	1346153-07-8	[1]
Molecular Formula	C ₁₄ H ₂₃ NO ₂	[1]
Molecular Weight	237.34 g/mol	[1]
Appearance	Colorless to light yellow oil	[1]
Purity	Typically ≥95%	[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for **Boc-Pip-butyn** are not readily available in the public domain, the following are predicted proton (¹H) and carbon (¹³C) NMR chemical shifts, and mass spectrometry data based on the analysis of structurally similar compounds.

¹H NMR (400 MHz, CDCl₃): δ 4.08 (br s, 2H), 2.68 (t, J = 2.7 Hz, 2H), 2.20 (t, J = 7.0 Hz, 2H), 1.95 (t, J = 2.7 Hz, 1H), 1.70 (d, J = 13.0 Hz, 2H), 1.55-1.40 (m, 3H), 1.45 (s, 9H), 1.20 (qd, J = 12.5, 4.0 Hz, 2H).

¹³C NMR (101 MHz, CDCl₃): δ 154.9, 83.8, 79.2, 68.6, 44.2, 35.1, 31.8, 28.5, 20.0, 18.9.

Mass Spectrometry (ESI⁺): m/z 238.17 [M+H]⁺, 260.15 [M+Na]⁺.

Experimental Protocols

Synthesis of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate

A plausible synthetic route to **Boc-Pip-butyn** involves the alkylation of a suitable piperidine precursor with a butynyl electrophile. A general protocol is outlined below, adapted from procedures for similar N-Boc piperidine derivatives.

Reaction Scheme:

Materials:

- tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Magnesium turnings
- Propargyl bromide (80 wt.% in toluene)
- Anhydrous tetrahydrofuran (THF)
- Copper(I) iodide (CuI) (catalyst)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Synthesis of tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate:
 - Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine at 0 °C.
 - Slowly add p-toluenesulfonyl chloride (1.1 eq).
 - Stir the reaction mixture at 0 °C for 4-6 hours.
 - Pour the mixture into ice-water and extract with ethyl acetate.
 - Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

- Synthesis of tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate:
 - Prepare a Grignard reagent by adding a solution of propargyl bromide (1.2 eq) in anhydrous THF to a suspension of magnesium turnings (1.3 eq) in anhydrous THF under an inert atmosphere.
 - In a separate flask, dissolve the tosylated intermediate (1.0 eq) in anhydrous THF and add a catalytic amount of CuI.
 - Cool the solution of the tosylate to 0 °C and slowly add the prepared Grignard reagent.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
 - Extract the mixture with ethyl acetate.
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford **Boc-Pip-butyn**.

Reactivity and Applications

The chemical reactivity of **Boc-Pip-butyn** is dominated by the terminal alkyne and the Boc-protected amine.

Reactivity of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations:

- Click Chemistry: The most prominent application of the terminal alkyne is its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole ring.

[2] This reaction is highly efficient, regioselective, and biocompatible, making it ideal for bioconjugation and the assembly of complex molecules.[3]

- **Sonogashira Coupling:** The alkyne can undergo palladium-catalyzed cross-coupling with aryl or vinyl halides to form C(sp)-C(sp²) bonds.[4] This reaction is a powerful tool for constructing more elaborate molecular scaffolds.
- **Alkynylation Reactions:** The terminal proton of the alkyne is weakly acidic and can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in various reactions.

Role in Drug Discovery and Development

Boc-Pip-butyn is a valuable building block in drug discovery, primarily due to its utility as a linker in the synthesis of bifunctional molecules.

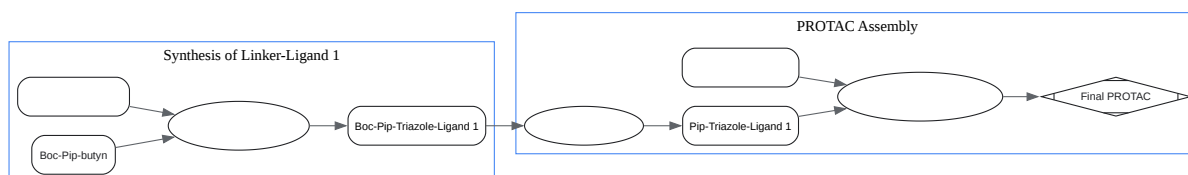
- **PROTACs:** Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. Alkyl and PEG chains are common linkers, and the inclusion of rigid moieties like the piperidine ring and the triazole formed from the alkyne can influence the linker's conformation and physicochemical properties.[2][5] The butynyl chain of **Boc-Pip-butyn** provides a suitable length and flexibility for many PROTAC applications.
- **Chemical Probes and Bioconjugation:** The alkyne functionality allows for the straightforward attachment of reporter molecules, such as fluorescent dyes or affinity tags, via click chemistry. This enables the synthesis of chemical probes for studying biological processes or for target identification and validation.

Signaling Pathways and Experimental Workflows

The utility of **Boc-Pip-butyn** is best illustrated through its incorporation into larger molecules that modulate biological pathways. For instance, in a PROTAC, the molecule itself does not have a signaling role but facilitates the degradation of a target protein involved in a specific pathway.

PROTAC Assembly Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **Boc-Pip-butyn** as a linker component.

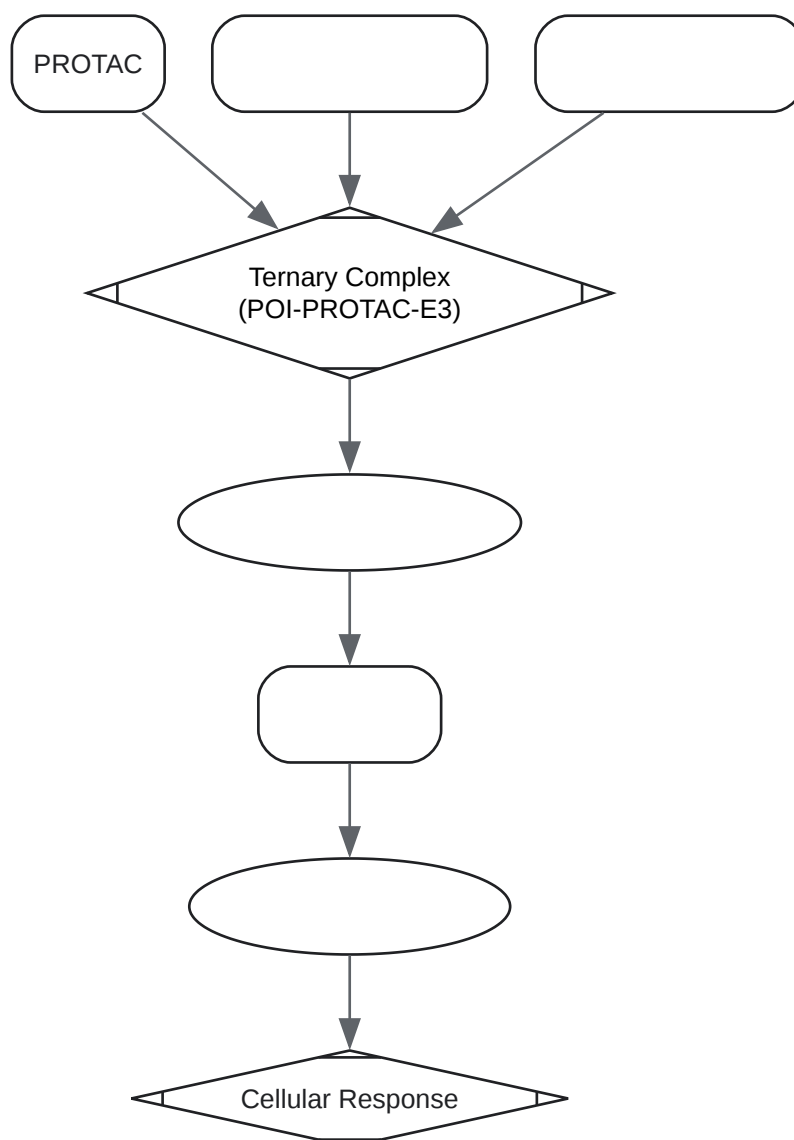


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Caption: Generalized workflow for PROTAC synthesis using **Boc-Pip-butyn**.

PROTAC Mechanism of Action

The logical relationship of a PROTAC's mechanism of action, which could be constructed using a linker derived from **Boc-Pip-butyn**, is depicted below.



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Caption: Logical pathway of PROTAC-mediated protein degradation.

Conclusion

Boc-Pip-butyn is a highly versatile and valuable building block for modern drug discovery and chemical biology. Its key features—a stable, yet readily cleavable Boc-protected piperidine ring and a reactive terminal alkyne—provide chemists with a powerful tool for constructing complex molecular architectures. The ability to participate in robust and efficient reactions like CuAAC makes it particularly suitable for the synthesis of PROTACs and other targeted therapies. As the field of targeted protein degradation continues to expand, the demand for well-defined and

functionalized linkers such as **Boc-Pip-butyn** is expected to grow, solidifying its importance in the development of next-generation therapeutics.

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